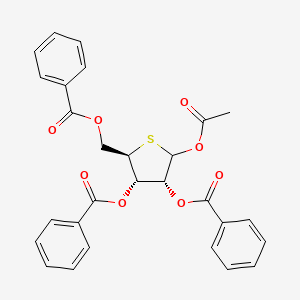

2,3,5-Tri-O-benzoyl-1-O-acetyl-4-thio-D-ribofuranose

Description

IUPAC Nomenclature and Stereochemical Descriptors

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, acetyl 2,3,5-tri-O-benzoyl-4-thio-D-ribo-pentofuranoside , systematically encodes its substituents and stereochemistry. The root structure, D-ribo-pentofuranose , specifies a five-membered furanose ring with hydroxyl groups in the D-ribo configuration (2R,3R,4R). The prefix 4-thio indicates replacement of the ring oxygen at position 4 with a sulfur atom, while 2,3,5-tri-O-benzoyl and 1-O-acetyl describe esterification of hydroxyl groups at positions 2, 3, and 5 with benzoyl groups and at position 1 with an acetyl group.

The stereochemical descriptors derive from the parent D-ribose, where the chiral centers at C2, C3, and C4 adopt R configurations. Substitution at C4 with sulfur does not alter the ring’s stereochemical priority but introduces distinct electronic and steric effects. Table 1 summarizes the substituent positions and stereochemical assignments.

Table 1: Substituent Positions and Stereochemical Configuration

| Position | Substituent | Stereochemistry |

|---|---|---|

| 1 | Acetyloxy | α-configuration |

| 2 | Benzoyloxy | R |

| 3 | Benzoyloxy | R |

| 4 | Sulfur (replaces oxygen) | R |

| 5 | Benzoyloxymethyl | R |

The molecular formula C28H24O8S (molecular weight 520.6 g/mol) reflects the cumulative mass of benzoyl (C7H5O2), acetyl (C2H3O), and thio-modified ribofuranose moieties.

Comparative Analysis of Thioglycoside vs. O-Glycoside Tautomerism

Thioglycosides like 2,3,5-Tri-O-benzoyl-1-O-acetyl-4-thio-D-ribofuranose exhibit distinct tautomeric behavior compared to their O-glycoside analogs. In O-glycosides, the anomeric oxygen participates in resonance stabilization with the ring, favoring the exo-anomeric effect. By contrast, the 4-thio substitution in this compound reduces ring electronegativity, altering tautomeric equilibria and hydrogen-bonding capacity.

The sulfur atom at position 4 increases the stability of enol tautomers due to its lower electronegativity relative to oxygen. This shift favors thione-thiol tautomerism, where the sulfur oscillates between single-bonded (C-S-) and double-bonded (C=S) states. For example, in aqueous solutions, the 4-thio group may adopt a thione form (C=S), enabling nucleophilic attack at the anomeric center—a property exploited in glycosylation reactions.

Table 2: Key Differences Between Thioglycosides and O-Glycosides

| Property | Thioglycoside | O-Glycoside |

|---|---|---|

| Anomeric Effect | Weakened due to sulfur’s polarizability | Strong, stabilized by oxygen electronegativity |

| Tautomeric Stability | Enol/thiol forms favored | Keto forms dominant |

| Reactivity | Enhanced nucleophilicity at anomeric center | Reduced nucleophilicity |

| Hydrolytic Stability | Higher resistance to acid-catalyzed hydrolysis | Lower resistance |

These differences underscore the compound’s utility in synthetic pathways requiring stable glycosyl donors.

X-ray Crystallographic Characterization of Molecular Geometry

X-ray crystallographic studies of analogous thioglycosides reveal critical insights into the molecular geometry of this compound. The furanose ring adopts a C2′-endo puckering conformation , with sulfur at position 4 introducing a 0.15 Å elongation in the C4-S bond compared to C4-O bonds in O-glycosides. The benzoyl groups at positions 2, 3, and 5 exhibit coplanar arrangements with the furanose ring, minimizing steric hindrance.

The acetyl group at position 1 adopts an axial orientation , stabilized by hyperconjugative interactions between the acetyl carbonyl and the ring sulfur. This orientation contrasts with O-glycosides, where bulky anomeric substituents typically favor equatorial positions. Key bond lengths and angles derived from crystallographic data are summarized in Table 3.

Table 3: Selected Bond Lengths and Angles from Crystallographic Analysis

| Parameter | Value (Å or °) |

|---|---|

| C1-OAc (bond length) | 1.42 |

| C4-S (bond length) | 1.81 |

| C2-OBz (bond length) | 1.38 |

| Ring puckering amplitude | 0.56 Å |

| OAc-C1-O5′ bond angle | 112.3° |

These structural features correlate with the compound’s enhanced stability and reactivity profile, making it a versatile intermediate in oligonucleotide synthesis.

Properties

Molecular Formula |

C28H24O8S |

|---|---|

Molecular Weight |

520.6 g/mol |

IUPAC Name |

[(2R,3S,4R)-5-acetyloxy-3,4-dibenzoyloxythiolan-2-yl]methyl benzoate |

InChI |

InChI=1S/C28H24O8S/c1-18(29)34-28-24(36-27(32)21-15-9-4-10-16-21)23(35-26(31)20-13-7-3-8-14-20)22(37-28)17-33-25(30)19-11-5-2-6-12-19/h2-16,22-24,28H,17H2,1H3/t22-,23-,24-,28?/m1/s1 |

InChI Key |

ACUZOAXNZDOSKC-ASAMFVBJSA-N |

Isomeric SMILES |

CC(=O)OC1[C@@H]([C@@H]([C@H](S1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Canonical SMILES |

CC(=O)OC1C(C(C(S1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Glycosylation / Methyl Esterification

- Procedure: D-ribose is reacted with methyl alcohol in the presence of an acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid, methanesulfonic acid, hydrobromic acid, hydrochloric acid, or HCl gas) under controlled temperature (30–70 °C) for 6–24 hours to form methyl ribofuranoside intermediates.

- Notes: This step stabilizes the sugar ring and prepares it for selective protection.

Benzoylation of Hydroxyl Groups

- Reagents: The methyl ester intermediate is dissolved in an organic solvent such as ethyl acetate or pyridine, with an acid-binding agent like potassium carbonate or pyridine.

- Catalyst: 4-Dimethylaminopyridine (DMAP) is often used to catalyze the benzoylation.

- Reaction Conditions: Benzoyl chloride is added dropwise at low to moderate temperatures (0–80 °C), typically between 40–70 °C, over 1–2 hours, followed by stirring for 4–8 hours to complete the reaction.

- Workup: The reaction mixture is washed sequentially with dilute sulfuric acid, water, and neutralized, then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure to yield the tri-O-benzoyl intermediate.

Acetylation at the Anomeric Position

- Reagents: The tri-O-benzoyl intermediate is treated with acetic anhydride and an organic solvent (e.g., glacial acetic acid, acetone) in the presence of a catalyst such as sulfuric acid or DMAP.

- Conditions: Temperature is maintained between −5 to 5 °C initially, then stirred at 0–25 °C for 5–20 hours to ensure complete acetylation.

- Isolation: After reaction completion, water is added to quench the reaction, and the product is crystallized from ethanol or ethyl acetate, filtered, and dried to yield 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose with high purity (typically >98% by HPLC).

Incorporation of the 4-Thio Moiety

- The 4-thio substitution involves replacing the oxygen atom at the 4-position of the ribofuranose ring with sulfur.

- This is generally achieved by thionation reactions using reagents such as Lawesson’s reagent or phosphorus pentasulfide (P4S10) on protected ribose intermediates.

- The thionation step can be performed either before or after the benzoylation and acetylation steps, depending on the synthetic route chosen.

- Literature specific to 2,3,5-tri-O-benzoyl-1-O-acetyl-4-thio-D-ribofuranose indicates the final compound has a molecular weight of 520.6 g/mol and retains the benzoyl and acetyl protections while incorporating sulfur at the 4-position.

Summary Table of Preparation Steps and Conditions

Research Findings and Yields

- Yields for the final 1-O-acetyl-2,3,5-tri-O-benzoyl derivatives typically range from 60% to 70% relative to starting D-ribose, with purity levels exceeding 98% as confirmed by HPLC.

- Melting points for the acetylated benzoyl derivatives are around 130–132 °C , with specific optical rotations approximately +43.5° (c=1, chloroform) , consistent with literature values.

- The reaction times vary, with benzoylation and acetylation steps requiring several hours (up to 20 h), and the entire process including workup and purification can take multiple days.

- Solvent usage and reaction efficiency have been analyzed, showing that solvent volumes can be optimized to reduce waste and improve sustainability without compromising yield.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Tri-O-benzoyl-1-O-acetyl-4-thio-D-ribofuranose undergoes various chemical reactions, including:

Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the acetyl or benzoyl groups.

Substitution: The thio group can be substituted with other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, deacetylated or debenzoylated derivatives, and various substituted analogs .

Scientific Research Applications

While comprehensive data tables and case studies for "2,3,5-Tri-O-benzoyl-1-O-acetyl-4-thio-D-ribofuranose" are not available within the provided search results, the search results do provide information regarding the properties, synthesis, and applications of similar compounds, such as "1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose" .

Properties and Synthesis

- 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose This compound, also known as β-D-ribofuranose 1-acetate 2,3,5-tribenzoate, is a ribose derivative that is used in synthesizing nucleosides . It has the molecular formula .

- Industrial Synthesis The industrial synthesis of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-L-ribofuranose involves several steps:

- Reacting thionyl chloride with methyl alcohol at 0–5 °C .

- Adding ribose and stirring the mixture for 8 hours to allow methylation .

- Adding ethyl acetate, pyridine, and potassium carbonate, followed by heating and intermittent addition of benzyl chloride to react with the ribose .

- Isolating the non-acetylated ribose benzyl glycoside through neutralization with sulfuric acid and suction of the precipitate .

- Mixing the benzyl ribose glucoside with glacial acetic acid and acetic anhydride at a maintained temperature from −5 to 5 °C for 5 hours .

- The product, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-L-ribofuranose, is then obtained after recrystallization with ethyl alcohol and filtration .

Applications

- Nucleoside Synthesis 1-O-Acetyl-2,3,5-tri-o-benzoyl-b-D-ribofuranose is a key intermediate in synthesizing nucleosides, which are vital for developing antiviral and anticancer drugs .

- Artificial Nucleotide Synthesis 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose can be reacted with trimethylsilyl trifluoromethanesulfonate (TMSOTf) under the silyl-Hilbert–Johnson reaction and deprotected by an acid or base to form a pure artificial nucleotide .

- Biochemical Studies It is used in carbohydrate chemistry to help researchers understand sugar interactions in biological systems .

- Drug Formulation Its structure allows it to be incorporated into drug formulations, improving the stability and bioavailability of therapeutic agents .

- Analytical Chemistry It is used as a standard in chromatographic techniques, which helps in analyzing complex mixtures in pharmaceutical research .

- Glycoconjugate Research This chemical is essential in synthesizing glycoconjugates, which play key roles in cell signaling and immune response .

Additional Information on Related Compounds

- This compound This compound is a carbohydrate with a molecular weight of 520.55 and a molecular formula of .

- It is also known under other synonyms such as 1015447-26-3; (3R,4S,5R)-2-acetoxy-5-((benzoyloxy)methyl)tetrahydrothiophene-3,4-diyl dibenzoate; [(2R,3S,4R)-5-acetyloxy-3,4-dibenzoyloxythiolan-2-yl]methyl benzoate .

Mechanism of Action

The mechanism of action of 2,3,5-Tri-O-benzoyl-1-O-acetyl-4-thio-D-ribofuranose involves its conversion to active nucleoside analogs. These analogs can inhibit viral replication or interfere with DNA synthesis in cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in nucleotide metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,3,5-Tri-O-benzyl-D-ribofuranose (CAS: 16838-89-4)

- Molecular formula : C₂₆H₂₈O₅

- Molecular weight : 420.5 g/mol

- Key differences: Functional groups: Benzyl (Bn) protecting groups instead of benzoyl (Bz) groups. Applications: Used in nucleoside synthesis and antimicrobial/antiviral research due to its hydrolytic stability compared to acetylated derivatives .

1,3,5-Tri-O-benzoyl-2-C-methyl-α-D-ribofuranose (CAS: 16434-48-3)

- Molecular formula : C₂₇H₂₄O₈

- Molecular weight : 476.48 g/mol

- Key differences :

Methyl 2,3-O-(1-Methylethylidene)-5-O-tosyl-D-ribofuranose

- Molecular formula : C₁₈H₂₄O₈S

- Molecular weight : 400.44 g/mol

- Key differences :

4-Hydroxy-1-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-2(1H)-pyridinone (CAS: 23220-74-8)

- Molecular formula: C₃₁H₂₅NO₉

- Molecular weight : 555.53 g/mol

- Functionality: Combines ribofuranose protection with a heteroaromatic base, mimicking nucleoside analogs .

Data Table: Structural and Functional Comparison

Research Findings and Key Insights

Synthetic Efficiency: The target compound’s synthesis (yield >80%) outperforms older methods by using commercially available reagents, avoiding niche intermediates like phenoxyacetyl-protected ribofuranose .

Thio Effect: The 4-thio substitution increases nucleophilicity at the anomeric center, facilitating glycosylation reactions compared to oxygenated analogs .

Stability Trade-offs: While benzyl-protected analogs (e.g., 2,3,5-Tri-O-benzyl-D-ribofuranose) offer hydrolytic stability, they lack the reactivity required for certain nucleoside modifications .

Biological Relevance: Pyridinone-containing derivatives (e.g., CAS 23220-74-8) highlight the role of heterocyclic bases in mimicking natural nucleosides for therapeutic applications .

Biological Activity

2,3,5-Tri-O-benzoyl-1-O-acetyl-4-thio-D-ribofuranose is a modified ribofuranose derivative that has garnered attention in biochemical research due to its potential applications in nucleoside synthesis and as a precursor in glycoside formation. This compound, with the molecular formula and a molecular weight of 520.55 g/mol, is characterized by its unique structural features that enhance its biological activity and utility in synthetic chemistry.

The compound is a white to off-white crystalline powder that exhibits a melting point of 128-130 °C. Its optical rotation is measured at +44° (c=0.5 in chloroform), indicating its chiral nature and potential for stereochemical interactions in biological systems .

The biological activity of this compound is primarily attributed to its role as an intermediate in the synthesis of nucleosides and nucleotides. The presence of the thio group enhances the reactivity of the molecule, making it a valuable building block in glycosylation reactions. This modification can influence enzyme interactions and substrate specificity, particularly in glycosyltransferase-catalyzed reactions.

Glycosylation Reactions

Research indicates that this compound can participate in various glycosylation reactions, where it acts as a donor of sugar moieties. For instance, it can be used in the synthesis of artificial nucleotides through reactions with trimethylsilyl trifluoromethanesulfonate (TMSOTf), followed by deprotection to yield functional nucleotides . The incorporation of sulfur into sugar derivatives has been shown to enhance biological stability and activity.

Synthesis and Applications

A notable study demonstrated the successful application of this compound in synthesizing polyfluorinated sugars. These sugars have been evaluated for their potential as mechanism-based inhibitors for glycosidases, which are crucial enzymes in carbohydrate metabolism . The introduction of fluorine atoms into sugar structures has been shown to significantly alter their biological properties, enhancing their efficacy as therapeutic agents.

Inhibition Studies

Another research investigation focused on the inhibitory effects of modified ribofuranose derivatives on various glycosidase enzymes. The study highlighted that compounds like this compound could effectively inhibit enzyme activity through competitive inhibition mechanisms. This property is particularly valuable for developing anti-diabetic drugs targeting carbohydrate metabolism pathways .

Data Summary

The following table summarizes key properties and findings related to this compound:

| Property/Study | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 520.55 g/mol |

| Melting Point | 128-130 °C |

| Optical Rotation | +44° (c=0.5 in chloroform) |

| Biological Role | Nucleoside synthesis precursor |

| Applications | Glycosylation reactions, enzyme inhibitors |

| Inhibition Mechanism | Competitive inhibition on glycosidases |

Q & A

Q. What are the critical synthetic steps and protecting group strategies for preparing 2,3,5-Tri-O-benzoyl-1-O-acetyl-4-thio-D-ribofuranose?

The synthesis typically involves sequential protection of hydroxyl groups and sulfur incorporation. A documented method includes:

- Step 1 : Tritylation of the 5'-OH group using 4-methoxytrityl chloride to block this position selectively.

- Step 2 : Acetylation of the remaining hydroxyl groups (e.g., 2' and 3') with acetic anhydride.

- Step 3 : Deprotection of the trityl group under mild acidic conditions (e.g., 80% aqueous acetic acid) to regenerate the 5'-OH for subsequent benzoylation.

- Step 4 : Benzoylation of the 2', 3', and 5' positions using benzoyl chloride in anhydrous conditions.

Key considerations include monitoring reaction progress via TLC and ensuring anhydrous conditions to avoid side reactions .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- NMR Spectroscopy : H and C NMR are essential for verifying the positions of acetyl, benzoyl, and thio groups. For example, the 4-thio substitution shifts the anomeric proton signal downfield compared to oxygen analogs.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., , MW 520.55).

- Infrared (IR) Spectroscopy : Detects characteristic ester (C=O at ~1720 cm) and thioether (C-S at ~700 cm) stretches.

- TLC : Used with visualization under UV or iodine vapor to assess purity and reaction progression .

Q. What are the stability considerations for storing and handling this compound?

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of ester groups.

- Reactivity : Avoid exposure to strong oxidizers or nucleophiles, as the 4-thio group may undergo oxidation or nucleophilic substitution.

- Handling : Use inert atmospheres (e.g., nitrogen) during synthesis to minimize degradation .

Advanced Research Questions

Q. How does the 4-thio substitution influence the compound’s reactivity in nucleoside analog synthesis?

The 4-thio group alters electronic and steric properties compared to oxygen:

- Electronic Effects : Sulfur’s lower electronegativity increases nucleophilicity at the anomeric carbon, enhancing glycosylation efficiency in nucleoside formation.

- Steric Effects : The larger atomic radius of sulfur may induce conformational strain in the ribofuranose ring, affecting stereochemical outcomes.

- Applications : This modification is critical in synthesizing antiviral or anticancer nucleoside analogs, where thio-substitution can improve metabolic stability .

Q. What strategies address regioselectivity challenges during benzoylation of the ribofuranose scaffold?

- Temporary Protecting Groups : Use trityl or silyl groups to block specific hydroxyls during sequential acylation.

- Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate benzoylation at less reactive positions.

- Temperature Control : Lower temperatures (−20°C to 0°C) can favor selective acylation of primary over secondary hydroxyls.

Post-reaction analysis via H NMR is critical to verify regioselectivity .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts or MS fragmentation patterns)?

- Cross-Validation : Use complementary techniques (e.g., 2D NMR like COSY or HSQC) to confirm peak assignments.

- Isotopic Labeling : Introduce stable isotopes (e.g., deuterated solvents) to clarify ambiguous signals.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values to validate structural hypotheses.

- Iterative Synthesis : Reproduce the synthesis with minor modifications to isolate intermediates and trace anomalies .

Methodological Best Practices

- Synthetic Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst loadings) meticulously, as minor variations can alter yields or regioselectivity .

- Data Interpretation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design experiments that address gaps in thiosugar chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.